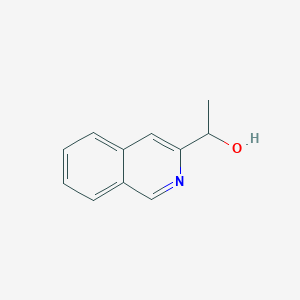
alpha-Methyl-3-isoquinolinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylisoquinoline-3-methanol: is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of a methyl group at the alpha position and a methanol group at the 3-position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-isoquinolinemethanol can be achieved through various methods. One common approach involves the use of benzylamine and 1,1-dimethoxypropan-2-one in dichloromethane at room temperature. Sodium triacetoxyborohydride is added to the reaction mixture, which is then stirred overnight. The resulting product is further processed through a series of steps involving chlorosulfonic acid and dichloromethane to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as high-performance liquid chromatography (HPLC) and other purification methods .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methylisoquinoline-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoquinoline ring and the functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize alpha-Methyl-3-isoquinolinemethanol to form corresponding ketones or aldehydes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Alpha-Methylisoquinoline-3-methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of alpha-Methyl-3-isoquinolinemethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-Methylisoquinoline: An isoquinoline substituted by a methyl group at position 3, known for its role as a bacterial xenobiotic metabolite.
Quinoline: A compound with a benzene ring fused to a pyridine ring, used in the synthesis of antimalarial drugs.
Isoquinoline: The parent compound of alpha-Methyl-3-isoquinolinemethanol, used in various chemical and pharmaceutical applications.
Uniqueness: Alpha-Methylisoquinoline-3-methanol is unique due to the presence of both a methyl group and a methanol group on the isoquinoline ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-isoquinolin-3-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-8,13H,1H3 |
InChI Key |
AHFNTGSCVZVNPP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC=CC=C2C=N1)O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=N1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














